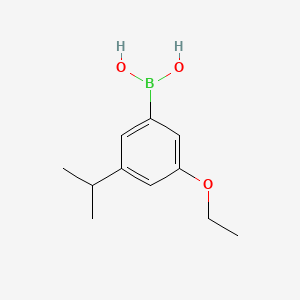
(3-Ethoxy-5-isopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethoxy-5-isopropylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both ethoxy and isopropyl groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in various synthetic applications .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethoxy-5-isopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (3-Ethoxy-5-isopropylphenyl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and alcohols (from reduction) .
科学研究应用
(3-Ethoxy-5-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Ethoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
In biological applications, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors and sensors .
相似化合物的比较
Phenylboronic Acid: Lacks the ethoxy and isopropyl groups, making it less reactive in certain applications.
(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic Acid: Similar structure but with a bromine atom, which can influence its reactivity and applications.
3-Formylphenylboronic Acid: Contains a formyl group, which alters its chemical properties and reactivity.
Uniqueness: (3-Ethoxy-5-isopropylphenyl)boronic acid is unique due to the presence of both ethoxy and isopropyl groups, which enhance its reactivity and make it a versatile reagent in various synthetic and research applications .
属性
分子式 |
C11H17BO3 |
|---|---|
分子量 |
208.06 g/mol |
IUPAC 名称 |
(3-ethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-9(8(2)3)5-10(7-11)12(13)14/h5-8,13-14H,4H2,1-3H3 |
InChI 键 |
PBEWTFVETHWELZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)OCC)C(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















